molecular formula FeN2O6 B083410 Iron nitrate CAS No. 14013-86-6

Iron nitrate

Cat. No.: B083410
CAS No.: 14013-86-6
M. Wt: 179.86 g/mol
InChI Key: MVFCKEFYUDZOCX-UHFFFAOYSA-N
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Description

Iron nitrate, known by its chemical formula as Fe(NO₃)₂, is a significant inorganic compound frequently utilized in various scientific and industrial processes. It is an inorganic salt derived from the reaction of nitric acid and iron metal, typically manifesting as a light green or pale violet solid . This compound is one of the two commonly available nitrates of iron, the other being iron(III) nitrate .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form iron(III) nitrate.

    Reduction: It can be reduced to iron metal under specific conditions.

    Substitution: this compound can participate in substitution reactions where the nitrate ions are replaced by other anions.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like oxygen or other oxidizing compounds.

    Reduction: Often requires reducing agents such as hydrogen gas or other reducing agents.

    Substitution: Involves reagents that can provide the substituting anions.

Major Products:

    Oxidation: Iron(III) nitrate.

    Reduction: Iron metal.

    Substitution: Various iron salts depending on the substituting anion.

Scientific Research Applications

Iron nitrate finds diverse applications across various fields:

Mechanism of Action

Iron nitrate exerts its effects primarily through its ability to act as an oxidizing agent. The iron ion (Fe²⁺) can participate in redox reactions, where it can either donate or accept electrons, thus facilitating various chemical transformations. The nitrate ions (NO₃⁻) can also participate in reactions, contributing to the overall reactivity of the compound .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

iron(2+);dinitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Fe.2NO3/c;2*2-1(3)4/q+2;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFCKEFYUDZOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

FeN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431140
Record name Ferrous nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14013-86-6
Record name Ferrous nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A variety of Fe-containing X-zeolites were each prepared. First, sodium aluminate was dissolved with stirring and heated in sodium hydroxide and potassium hydroxide solutions until the resultant solution became transparent, so that the solution had the formulation shown in Table 1 below. Subsequently, it was cooled to room temperature. On the other hand, iron (III) nitrate was dissolved in pure water to form an iron nitrate solution. Then, pure water was added to a sodium silicate solution so that each resultant had the formulation in Table 1 below, and then it was stirred at 200 to 10,000 rpm, slowly adding sodium aluminate solution prepared above thereto. Next, the iron nitrate solution was added thereto, thereby obtaining an amorphous gel having the formulation mentioned before. The temperature of the reaction solution for generating this gel was increased to about 50° C.
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